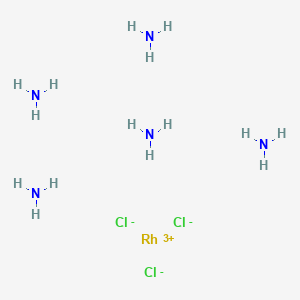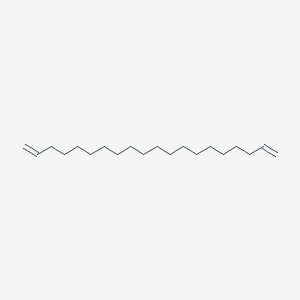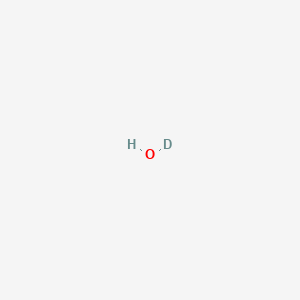
Chloropentaamminerhodium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Chloropentaamminerhodium(III) is a coordination complex with the formula [Rh(NH₃)₅Cl]Cl₂. It is a notable compound in the field of inorganic chemistry due to its unique properties and applications. The compound consists of a rhodium ion coordinated to five ammonia molecules and one chloride ion, with two additional chloride ions acting as counterions. This complex is typically found in the form of golden yellow crystals and is known for its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Chloropentaamminerhodium(III) can be synthesized through the reaction of rhodium(III) chloride with an excess of ammonia in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired complex. The general reaction is as follows: [ \text{RhCl}_3 + 5 \text{NH}_3 \rightarrow [\text{Rh}(\text{NH}_3)_5\text{Cl}] \text{Cl}_2 ]
Industrial Production Methods: In an industrial setting, the production of Chloropentaamminerhodium(III) involves the use of high-purity rhodium chloride and ammonia. The reaction is conducted in large reactors with precise control over temperature and pH to optimize yield and purity. The product is then purified through crystallization and filtration processes.
化学反応の分析
Types of Reactions: Chloropentaamminerhodium(III) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands such as water, halides, or organic ligands.
Oxidation-Reduction Reactions: The rhodium center can participate in redox reactions, altering its oxidation state.
Complexation Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of ligands such as halides (e.g., bromide, iodide) or organic ligands under mild conditions.
Oxidation-Reduction Reactions: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Complexation Reactions: Often carried out in aqueous or organic solvents with the addition of the desired ligand.
Major Products:
Substitution Reactions: Products include new coordination complexes with different ligands.
Oxidation-Reduction Reactions: Products may include rhodium complexes in different oxidation states.
Complexation Reactions: Formation of mixed-metal or mixed-ligand complexes.
科学的研究の応用
Chloropentaamminerhodium(III) has diverse applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions due to its ability to facilitate bond formation and cleavage.
Biology: Studied for its potential interactions with biological molecules, including proteins and nucleic acids.
Medicine: Investigated for its anticancer properties, particularly its ability to interact with DNA and inhibit cancer cell growth.
Industry: Utilized in the production of fine chemicals and as a precursor for other rhodium-based catalysts.
作用機序
The mechanism by which Chloropentaamminerhodium(III) exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, the compound can interact with DNA, leading to the formation of adducts that inhibit DNA replication and transcription. This interaction is believed to be a key factor in its anticancer activity. The rhodium center can also undergo redox cycling, generating reactive oxygen species that contribute to its cytotoxic effects.
類似化合物との比較
Chloropentaamminerhodium(III) can be compared with other similar coordination complexes, such as:
Chloropentaamminecobalt(III): Similar structure but with cobalt as the central metal ion. It exhibits different reactivity and applications.
Chloropentaammineiridium(III): Contains iridium instead of rhodium, leading to variations in chemical behavior and catalytic properties.
Hexaamminecobalt(III) chloride: Another cobalt-based complex with six ammonia ligands, used in different catalytic and biological applications.
Uniqueness: Chloropentaamminerhodium(III) is unique due to the specific properties imparted by the rhodium center, including its redox activity and ability to form stable complexes with a wide range of ligands. This makes it particularly valuable in catalysis and medicinal chemistry.
特性
CAS番号 |
13820-95-6 |
|---|---|
分子式 |
Cl3H15N5Rh |
分子量 |
294.41 g/mol |
IUPAC名 |
azane;chlororhodium(2+);dichloride |
InChI |
InChI=1S/3ClH.5H3N.Rh/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 |
InChIキー |
ICJGGTVWZZBROS-UHFFFAOYSA-K |
SMILES |
N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Rh+3] |
正規SMILES |
N.N.N.N.N.[Cl-].[Cl-].Cl[Rh+2] |
Key on ui other cas no. |
13820-95-6 |
ピクトグラム |
Irritant |
同義語 |
chloropentaamminerhodium(III) CPAR |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights do isotopic labeling studies provide about the photoaquation of Chloropentaamminerhodium(III)?
A: Studies utilizing ¹⁵N-labeled Chloropentaamminerhodium(III) isomers, specifically cis- and trans-(Rh(NH₃)₄(¹⁵NH₃)Cl)Cl₂, reveal fascinating details about its photochemical behavior [, ]. Upon exposure to light in an acidic solution, the ammonia ligand that is replaced by water originates equally from both axial and equatorial positions. This suggests that the photoaquation process doesn't discriminate between these positions, despite the axial ammonia being statistically less likely to be replaced. Interestingly, this axial/equatorial photoaquation ratio remains consistent across different temperatures, at least up to 37°C [].
Q2: How does chloride influence the photochemistry of Chloropentaamminerhodium(III)?
A: Research indicates that the presence of chloride ions in the solution significantly impacts the photochemical reactions of Chloropentaamminerhodium(III) []. Following the initial photoaquation, where a chloride ion replaces an ammonia ligand, subsequent exposure to light leads to further ammonia scrambling. This scrambling is attributed to a continuous cycle of chloride photoaquation and photoanation, effectively shuffling the ammonia ligands within the complex [].
Q3: Has the impact of neutron irradiation on Chloropentaamminerhodium(III) been investigated?
A: Yes, the effects of neutron irradiation on Chloropentaamminerhodium(III) have been studied, particularly using Chloropentaamminerhodium(III) chloride labeled with ³⁶Cl in the cation []. Interestingly, these studies revealed a high retention of the radioactive ³⁶Cl within the cationic complex after irradiation. This retention suggests that the central Rhodium atom is not extensively activated by the neutron capture process, and the ³⁶Cl largely remains bound []. This contrasts with similar Iridium complexes, where significant bond breaking is observed, highlighting differences in the recoil behavior of these metals.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)


![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)


